NSC3852
Description
Overview of Quinoline (B57606) Derivatives in Chemical Science
Quinoline and its derivatives represent a significant class of heterocyclic aromatic compounds, characterized by a molecular structure where a benzene (B151609) ring is fused to a pyridine (B92270) ring. ontosight.airsc.org This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with a wide array of biological activities. rsc.orgnih.gov Quinoline derivatives have been extensively studied and are known to exhibit properties including anticancer, antimalarial, antimicrobial, anti-inflammatory, and antiviral activities. nih.govijppronline.comijshr.com
Beyond their medicinal applications, these compounds often possess unique optical and electrical properties, making them valuable in materials science for the development of optoelectronic devices and biological sensors. ontosight.ai The synthesis of quinoline derivatives can be achieved through various chemical reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, as well as modern multicomponent reactions, which allow for the creation of complex and diverse molecular architectures. rsc.orgijppronline.com
Significance of the Nitroso and Hydroxyl Functional Groups in 5-Nitroso-8-hydroxyquinoline for Research
The specific chemical behavior and research interest in 5-Nitroso-8-hydroxyquinoline stem directly from its two key functional groups: the hydroxyl (-OH) group at position 8 and the nitroso (-NO) group at position 5.
The 8-hydroxyl group is part of the 8-hydroxyquinoline (B1678124) (oxine) core, which is renowned for its potent metal-chelating ability. nih.govtandfonline.comchemicalbook.com The hydroxyl group, in conjunction with the nitrogen atom in the pyridine ring, forms a bidentate chelate with a wide range of metal ions. dovepress.comscispace.com This chelation is a primary source of the biological activities observed in many 8-hydroxyquinoline derivatives, as metal ions play crucial roles in numerous biological processes. tandfonline.com The formation of these stable metal complexes is also fundamental to its use in analytical chemistry for the separation and detection of metals. chemicalbook.comscispace.com
The 5-nitroso group is an electron-withdrawing group that significantly influences the electronic properties of the quinoline ring system. This group is pivotal to some of the compound's distinct biological activities. Research suggests that the nitroso moiety can be involved in redox cycling and the release of nitric oxide (NO), contributing to its antiproliferative effects. nih.gov In some biological contexts, the activity of 5-Nitroso-8-hydroxyquinoline has been linked to mechanisms like the generation of reactive oxygen species and the depletion of intracellular glutathione. nih.gov
Historical Context of 5-Nitroso-8-hydroxyquinoline Research and Development
The parent compound, 8-hydroxyquinoline, has a long history of use as a preservative, fungicide, and antiseptic agent. tandfonline.comchemicalbook.com The synthesis of 5-Nitroso-8-hydroxyquinoline, also known as 5-nitroso-oxine, is historically and currently achieved through the direct nitrosation of 8-hydroxyquinoline. mdpi.comajrconline.org This process typically involves treating 8-hydroxyquinoline with sodium nitrite (B80452) in an acidic medium. mdpi.comajrconline.org
Early research on 5-Nitroso-8-hydroxyquinoline focused on its properties as an analytical reagent. Its ability to form colored complexes with various metal ions, such as iron(II), cobalt(II), nickel(II), and copper(II), made it a subject of study in coordination chemistry and for potential use in spectrophotometric analysis. anjs.edu.iq These studies established its role as a bidentate ligand, forming stable complexes with transition metals. anjs.edu.iq
Current Research Trends and Future Outlook for 5-Nitroso-8-hydroxyquinoline Studies
Contemporary research on 5-Nitroso-8-hydroxyquinoline (often referred to by its NSC designation, NSC3852) is heavily focused on its potential as a therapeutic agent. nih.govchemicalbook.com A significant area of investigation is its antiproliferative and anticancer activity. chemicalbook.com Studies have shown that it can induce cell differentiation and apoptosis in human breast cancer cells and exhibits antitumor activity in animal models. chemicalbook.com The proposed mechanisms for these effects include the inhibition of histone deacetylase and the production of reactive oxygen species. nih.govchemicalbook.com
In addition to cancer research, its activity against various pathogens is being explored. It has demonstrated inhibitory effects against parasites such as Toxoplasma gondii and Plasmodium falciparum in vitro. nih.govchemicalbook.com
The future outlook for 5-Nitroso-8-hydroxyquinoline research points toward several key directions:
Drug Development: Continued preclinical evaluation to better understand its mechanism of action and potential as a lead compound for new anticancer or antiparasitic drugs. rsc.org
Derivative Synthesis: The creation of new analogs and metal complexes to improve properties like water solubility, bioavailability, and target selectivity. nih.gov For instance, the synthesis of mixed-ligand complexes is being explored to create novel materials with specific chemical and physical properties. anjs.edu.iq
Mechanistic Studies: Further elucidation of its molecular targets and pathways, particularly how its redox properties and metal-chelating ability contribute to its biological effects. nih.gov
Data Tables
Table 1: Chemical Properties of 5-Nitroso-8-hydroxyquinoline
| Property | Value |
|---|---|
| IUPAC Name | 5-nitrosoquinolin-8-ol |
| Synonyms | 5-Nitroso-oxine, 5-Nitroso-8-quinolinol, NSC-3852 nih.gov |
| CAS Number | 3565-26-2 nih.gov |
| Molecular Formula | C₉H₆N₂O₂ nih.gov |
| Molecular Weight | 174.16 g/mol nih.gov |
| Appearance | Slightly yellow to yellow-green powder chemicalbook.com |
Table 2: Selected Research Findings for 5-Nitroso-8-hydroxyquinoline
| Research Area | Finding | Reference(s) |
|---|---|---|
| Anticancer Activity | Shows antiproliferative activity in human breast cancer cells (MCF-7) and antitumor activity in mice with P388 and L1210 leukemic cells. | chemicalbook.com |
| Mechanism of Action | Acts as a histone deacetylase inhibitor; actions are linked to reactive oxygen species, leading to cell differentiation and apoptosis. | chemicalbook.com |
| Antiparasitic Activity | Inhibits Toxoplasma gondii and Plasmodium falciparum infections in vitro. | nih.govchemicalbook.com |
| Coordination Chemistry | Forms stable bidentate complexes with transition metal ions like Fe(II), Co(II), Ni(II), and Cu(II). | anjs.edu.iq |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 5-Nitroso-8-hydroxyquinoline |
| 8-hydroxyquinoline |
| Benzene |
| Pyridine |
| Quinoline |
| Sodium nitrite |
| Iron(II) |
| Cobalt(II) |
| Nickel(II) |
| Copper(II) |
| Glutathione |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitrosoquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-8-4-3-7(11-13)6-2-1-5-10-9(6)8/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWRYPGAUIOOMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063079 | |
| Record name | 8-Quinolinol, 5-nitroso- | |
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Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658252 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3565-26-2 | |
| Record name | 5-Nitroso-8-hydroxyquinoline | |
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| Record name | 5-Nitroso-8-hydroxyquinoline | |
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| Record name | 8-Quinolinol, 5-nitroso- | |
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| Record name | 8-Quinolinol, 5-nitroso- | |
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| Record name | 5-nitrosoquinolin-8-ol | |
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Synthetic Methodologies and Reaction Pathways of 5 Nitroso 8 Hydroxyquinoline
Established Synthetic Routes for 5-Nitroso-8-hydroxyquinoline
The primary and most established method for synthesizing 5-Nitroso-8-hydroxyquinoline involves the direct nitrosation of 8-Hydroxyquinoline (B1678124).
The standard synthesis of 5-Nitroso-8-hydroxyquinoline is achieved through the reaction of 8-Hydroxyquinoline with nitrous acid. prepchem.com The nitrous acid is generated in situ through the addition of sodium nitrite (B80452) to an acidic solution of 8-Hydroxyquinoline. prepchem.compw.edu.pl Typically, a mineral acid such as sulfuric acid or hydrochloric acid is used to create the necessary acidic environment. prepchem.compw.edu.pl This electrophilic substitution reaction targets the C5 position of the quinoline (B57606) ring, which is activated by the hydroxyl group at the C8 position. The reaction is generally performed under cold temperature conditions to control the reaction rate and minimize side-product formation. prepchem.com
A representative procedure involves dissolving 8-Hydroxyquinoline in water, followed by cooling and the addition of concentrated sulfuric acid. epo.org An aqueous solution of sodium nitrite is then slowly added to the mixture while maintaining a low temperature. epo.org
Table 1: Typical Reaction Parameters for the Synthesis of 5-Nitroso-8-hydroxyquinoline
| Reactant/Condition | Description | Source |
|---|---|---|
| Starting Material | 8-Hydroxyquinoline | prepchem.compw.edu.plepo.org |
| Nitrosating Agent | Sodium Nitrite (NaNO₂) | prepchem.compw.edu.plepo.org |
| Acid | Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) | prepchem.compw.edu.pl |
| Solvent | Water | epo.org |
| Temperature | Cold conditions, e.g., 15-20°C | prepchem.comepo.org |
Optimizing the reaction conditions for the nitrosation of 8-Hydroxyquinoline is crucial for maximizing the yield and purity of the resulting 5-Nitroso-8-hydroxyquinoline. researchgate.netosi.lv Key parameters that have been the focus of optimization include reaction temperature, duration, and pH. For instance, one optimized process specifies maintaining the temperature between 15-20°C and stirring the reaction mixture for approximately 80 minutes. epo.org Following the reaction period, adjusting the pH to around 5.0 with a base, such as sodium hydroxide (B78521) solution, facilitates the isolation of the product. epo.org These refinements aim to enhance the efficiency of the synthesis and ensure a high-quality intermediate for subsequent reactions. researchgate.netosi.lv
Derivatization and Functionalization Reactions Involving 5-Nitroso-8-hydroxyquinoline
5-Nitroso-8-hydroxyquinoline serves as a key intermediate in the synthesis of other functionalized 8-hydroxyquinoline derivatives. The most significant of these reactions is its oxidation to produce 5-Nitro-8-hydroxyquinoline.
Nitric acid is a commonly employed oxidizing agent for the conversion of 5-Nitroso-8-hydroxyquinoline to Nitroxoline (B368727). pw.edu.plepo.org The reaction typically involves treating the 5-nitroso compound with nitric acid under controlled temperature conditions. chemicalbook.com In one detailed procedure, finely ground 5-Nitroso-8-hydroxyquinoline hydrochloride is added slowly to a mixture of concentrated nitric acid and water, maintained in an ice bath. chemicalbook.com The reaction is then stirred for a specific duration, for example, 85 minutes at 17°C, to ensure complete oxidation. chemicalbook.com The product, Nitroxoline, can then be isolated by adjusting the pH, precipitating the product (often as a potassium salt), and subsequent neutralization and recrystallization from a solvent like ethanol (B145695) to yield bright yellow crystals. chemicalbook.com This oxidation has been reported with high yields, reaching up to 90.1%. chemicalbook.com
Table 2: Example Conditions for the Oxidation of 5-Nitroso-8-hydroxyquinoline with Nitric Acid
| Parameter | Condition/Reagent | Source |
|---|---|---|
| Starting Material | 5-Nitroso-8-hydroxyquinoline hydrochloride | chemicalbook.com |
| Oxidizing Agent | Concentrated Nitric Acid and Water | chemicalbook.com |
| Temperature | 17°C (maintained with an ice bath) | chemicalbook.com |
| Reaction Time | 85 minutes | chemicalbook.com |
| Work-up | pH adjustment with KOH, neutralization with acetic acid | chemicalbook.com |
| Purification | Recrystallization from ethanol | chemicalbook.com |
| Reported Yield | 90.1% | chemicalbook.com |
A significant challenge in the oxidation of 5-Nitroso-8-hydroxyquinoline is the formation of undesired side-products, particularly the genotoxic impurity 7-Nitro nitroxoline (5,7-Dinitro-8-hydroxyquinoline). epo.org Conventional oxidation processes using nitric acid can lead to substantial formation of this impurity, which is very difficult to remove and requires extensive purification that can significantly reduce the final yield. epo.org
Research has led to improved processes that effectively control the formation of 7-Nitro nitroxoline. epo.org One patented method involves performing the oxidation with nitric acid in a solvent mixture of water and a water-miscible organic solvent at a controlled temperature range of 10-35°C. epo.org This approach has been shown to significantly limit the generation of the 7-Nitro nitroxoline impurity. epo.org Subsequent recrystallization of the crude product from solvents such as acetone, water, or DMF can yield high-purity Nitroxoline, with the 7-Nitro nitroxoline impurity reduced to below 0.005%. epo.org Studies have also shown that nitration of 8-hydroxyquinoline with very dilute nitric acid or nitrous acid can lead directly to 5,7-dinitro-8-hydroxyquinoline, highlighting the propensity for dinitration under certain conditions. pw.edu.pl
Reactions as a Building Block in Organic Synthesis
5-Nitroso-8-hydroxyquinoline is a versatile building block in organic synthesis, primarily utilized in reactions involving the nitroso group and the quinoline ring system. One of the principal reactions of this compound is its oxidation to produce 5-nitro-8-hydroxyquinoline, a substance with significant applications.
Another key reaction pathway for 5-Nitroso-8-hydroxyquinoline is its further nitration. When subjected to nitrating agents, it can be converted to 5,7-dinitro-8-hydroxyquinoline. For instance, the reaction with dilute nitric acid in the presence of sodium nitrite leads to the formation of this dinitro-derivative pw.edu.pl. This reaction underscores the role of the nitroso group in directing further substitution on the quinoline ring.
The following table summarizes these key reactions:
| Reactant | Reagents | Product | Reaction Type |
|---|---|---|---|
| 5-Nitroso-8-hydroxyquinoline | Nitric Acid | 5-Nitro-8-hydroxyquinoline | Oxidation |
| 5-Nitroso-8-hydroxyquinoline | Nitric Acid / Sodium Nitrite | 5,7-Dinitro-8-hydroxyquinoline | Nitration |
Incorporation into Complex Molecular Frameworks
A significant application of 5-Nitroso-8-hydroxyquinoline as a building block is its incorporation into complex molecular frameworks, particularly in the formation of coordination complexes with metal ions. It functions as a bidentate ligand, coordinating with metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated hydroxyl group.
Research has demonstrated the synthesis of mixed-ligand metal complexes where 5-Nitroso-8-hydroxyquinoline is one of the ligands. In one study, it was reacted with a Schiff base (salicylidene-p-imino-acetophenone) and various divalent metal ions—Fe(II), Co(II), Ni(II), and Cu(II)—to form stable complexes anjs.edu.iqrdd.edu.iqresearchgate.net.
The general reaction for the formation of these complexes can be represented as:
M(II) + L + Q → [M(L)(Q)]
Where:
M(II) represents the divalent metal ion (Fe, Co, Ni, Cu).
L is the Schiff base ligand (salicylidene-p-imino-acetophenone).
Q is the 5-Nitroso-8-hydroxyquinoline ligand.
These reactions result in solid, stable complexes with distinct physical and spectral properties. The formation of these coordination compounds illustrates the successful incorporation of the 5-Nitroso-8-hydroxyquinoline moiety into larger, more complex molecular structures. The resulting complexes have been characterized using various spectroscopic and analytical techniques, confirming the coordination of the ligands to the central metal ion anjs.edu.iqrdd.edu.iqresearchgate.net.
The physical characteristics and analytical data for these mixed-ligand complexes are detailed in the table below, based on the findings from the study by Rasheed (2018) anjs.edu.iqrdd.edu.iqresearchgate.net:
| Complex Formula | Color | Melting Point (°C) |
|---|---|---|
| [Fe(L)(Q)] | Brown | 170-172 |
| [Co(L)(Q)] | Greenish Brown | 180-182 |
| [Ni(L)(Q)] | Green | 194-196 |
(L = salicylidene-p-imino-actophenone, Q = 5-nitroso-8-hydroxyquinoline)
This role as a ligand in coordination chemistry is a prime example of how 5-Nitroso-8-hydroxyquinoline is used to build complex molecular frameworks with specific geometries and properties dictated by the central metal ion.
Coordination Chemistry and Metal Complexation of 5 Nitroso 8 Hydroxyquinoline
Ligand Properties of 5-Nitroso-8-hydroxyquinoline in Metal Chelation
5-Nitroso-8-hydroxyquinoline, a derivative of 8-hydroxyquinoline (B1678124) (also known as oxine), is a potent chelating agent. The chelating ability of 8-hydroxyquinoline and its derivatives is the primary source of their diverse bioactivities. nih.govdovepress.com Among the seven isomers of monohydroxyquinolines, only 8-hydroxyquinoline can form stable complexes with divalent metal ions through chelation. nih.govdovepress.com This capability is attributed to the specific arrangement of its functional groups, which allows it to act as a bidentate ligand, forming stable ring structures with metal ions.
The chelating action of 5-Nitroso-8-hydroxyquinoline primarily involves two key sites: the heterocyclic nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group at the 8-position. scirp.orgrroij.com Upon complexation, the proton of the hydroxyl group is displaced, and the metal ion forms coordinate bonds with both the deprotonated oxygen and the nitrogen atom. rroij.comresearchgate.net This creates a stable five-membered chelate ring, a structural feature that significantly enhances the stability of the resulting metal complex. researchgate.net
Spectral analysis, particularly FTIR spectroscopy, confirms the involvement of these groups. In the formation of metal complexes, shifts in the vibrational frequencies corresponding to the C=N bond of the pyridine (B92270) ring and the C-O stretching of the phenolic hydroxyl group are observed, indicating their participation in coordination with the metal ion. rdd.edu.iqresearchgate.net The nitroso group at the 5-position primarily acts as an electron-withdrawing group, which can modify the electronic properties and, consequently, the reactivity and stability of the metal complexes.
8-hydroxyquinoline itself is generally considered weakly fluorescent due to an excited-state intermolecular proton transfer from the hydroxyl group to the nitrogen atom. rroij.com However, upon chelation with metal ions, the fluorescence emission is often greatly enhanced. rroij.com This increase in fluorescence is attributed to the increased rigidity of the molecular structure upon complex formation, which restricts non-radiative decay pathways. rroij.com
This property is a hallmark of 8-hydroxyquinoline derivatives and is exploited in the development of fluorescent chemosensors for metal ion detection. scirp.org While many metal complexes of 8-hydroxyquinoline derivatives are fluorescent, some metal ions can quench this fluorescence. uci.educolab.ws For instance, zinc (Zn) and cadmium (Cd) are known to form strongly fluorescent chelates with 8-hydroxyquinoline-5-sulfonic acid, a related compound. uci.edu The fluorescence properties, including emission wavelength and intensity, can be tuned by the choice of the metal ion and the substituents on the quinoline ring. researchgate.net
Synthesis and Characterization of 5-Nitroso-8-hydroxyquinoline Metal Complexes
Metal complexes of 5-Nitroso-8-hydroxyquinoline are typically synthesized by reacting the ligand with a corresponding metal salt in a suitable solvent, often ethanol (B145695) or methanol. rdd.edu.iq The resulting complexes are often colored solids that are insoluble in water but soluble in organic solvents like DMSO and DMF. rdd.edu.iq
A variety of transition metal complexes with 5-Nitroso-8-hydroxyquinoline have been synthesized and studied. These complexes are characterized using a range of analytical techniques to determine their structure, stoichiometry, and physicochemical properties.
Synthesis: A general method involves dissolving the ligand and the metal salt (e.g., FeCl₂, CoCl₂, NiCl₂, CuCl₂) in an appropriate solvent, followed by mixing and often refluxing the solution. The solid complex precipitates and can be filtered, washed, and dried. rdd.edu.iq
Characterization:
Elemental Analysis and Atomic Absorption: These techniques are used to determine the metal content and confirm the stoichiometry of the complex, which is often found to be in a 1:2 (metal:ligand) ratio. scirp.orgrdd.edu.iq
Molar Conductivity: Measurements in solvents like DMSO are used to determine the electrolytic nature of the complexes. Low conductivity values typically indicate that the complexes are non-electrolytes. rdd.edu.iqrdd.edu.iq
Infrared (FTIR) Spectroscopy: FTIR spectra provide evidence of coordination by showing shifts in the characteristic bands of the ligand's functional groups (C=N, C-O) upon complexation. rdd.edu.iq
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ions and charge-transfer bands, which helps in inferring the geometry of the complex (e.g., octahedral or tetrahedral). rdd.edu.iq For example, the UV-Vis spectrum of a Co(II) complex might show absorption bands corresponding to the ⁴T₁g(F) → ⁴T₂g(F), ⁴T₁g(F) → ⁴A₂g(F), and ⁴T₁g(F) → ⁴T₁g(P) transitions, which are characteristic of an octahedral geometry. researchgate.net
Magnetic Susceptibility: These measurements help determine the magnetic moment of the complex, which provides insight into the number of unpaired electrons and the geometry of the metal center. rdd.edu.iq
Table 1: Characterization Data for Selected [M(L)(Q)] Mixed-Ligand Complexes (where Q = 5-Nitroso-8-hydroxyquinoline and L = Salicylidene p-imino acetophenone)
| Complex | Molar Conductivity (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) | Key UV-Vis Bands (nm) |
| [Fe(L)(Q)] | 14.3 | 5.2 | 373, 442, 980 |
| [Co(L)(Q)] | 12.5 | 4.8 | 364, 546, 628 |
| [Ni(L)(Q)] | 11.7 | 3.1 | 371, 581, 952 |
| [Cu(L)(Q)] | 10.8 | 1.8 | 381, 595 |
Source: Adapted from Rashed Taleb Rasheed, Synthesis of new metal complexes derived from 5-nitroso 8-hydroxy quinoline and Salicylidene P-imino acetophenone (B1666503) with Fe(II), Co(II), Ni(II) and Cu(II) ions. rdd.edu.iq
5-Nitroso-8-hydroxyquinoline can also be incorporated into mixed-ligand complexes, where the central metal ion is coordinated to more than one type of ligand. For instance, complexes with the general formula [M(L)(Q)] have been synthesized, where 'M' is a transition metal ion (Fe(II), Co(II), Ni(II), Cu(II)), 'Q' is 5-Nitroso-8-hydroxyquinoline, and 'L' is another bidentate ligand, such as a Schiff base derived from salicylaldehyde. rdd.edu.iq The synthesis and characterization of these mixed-ligand complexes follow similar procedures to those for single-ligand complexes. The inclusion of different ligands can modulate the electronic and steric properties of the complex, influencing its stability and reactivity.
Solution Equilibrium Studies of 5-Nitroso-8-hydroxyquinoline Metal Complexes
Solution equilibrium studies are crucial for understanding the behavior of metal complexes in a solution, including their stability and the distribution of different complex species at various pH levels. These studies often involve spectrophotometric or potentiometric titrations.
For related 8-hydroxyquinoline derivatives, complex formation with metal ions like Cu(II) and Zn(II) has been extensively studied. nih.govmdpi.com Typically, mono (1:1 metal-ligand) and bis (1:2 metal-ligand) complexes are formed. nih.govmdpi.com The stability of these complexes is quantified by formation constants (β). For instance, in the case of a 5-nitro-8-hydroxyquinoline-proline hybrid, complex formation with Zn(II) was investigated using UV-vis and ¹H NMR spectroscopy, allowing for the determination of formation constants for the [Zn(HL)]⁺ and [Zn(HL)₂] species. nih.gov
Conductometric titrations can also be employed to determine the stoichiometry of the complexes in solution. scirp.org In this method, the molar conductivity of a metal ion solution is measured as the ligand solution is incrementally added. A distinct change in the slope of the conductivity curve indicates the formation of a stable complex, and the point of inflection corresponds to the molar ratio of the ligand to the metal in the complex, which is commonly found to be 2:1 for divalent metal ions. scirp.orgscirp.org
Impact of Metal Complexation on Chemical Reactivity and Stability
The complexation of 5-Nitroso-8-hydroxyquinoline with metal ions brings about significant changes in the molecule's chemical reactivity and stability. These alterations are evident in its biological activity and the physicochemical properties of the resulting metal complexes. The formation of stable complexes with transition metal ions is a key feature of its coordination chemistry. nih.gov
Research has shown that the biological activities of 8-hydroxyquinoline derivatives, including antiparasitic and anticancer activities, are often enhanced upon complexation with metal ions such as copper and zinc. nih.gov For instance, the antiprotozoal activity of 5-Nitroso-8-hydroxyquinoline is thought to occur through indirect mechanisms that increase intracellular oxidative stress. nih.gov This involves the arylation of protein sulfhydryls and the depletion of intracellular glutathione, leading to the metabolism of the compound and the release of nitric oxide from the nitroso group. nih.gov Such mechanisms highlight a profound shift in reactivity upon interaction with the biological environment, which is often rich in metal ions.
The stability of the metal complexes of 5-Nitroso-8-hydroxyquinoline has been investigated through the synthesis and characterization of mixed ligand complexes with a Schiff base and various divalent metal ions (Fe(II), Co(II), Ni(II), and Cu(II)). nih.gov These solid complexes were characterized using spectroscopic methods (FTIR and UV-Vis), elemental analysis, magnetic susceptibility, and conductivity measurements. nih.gov The formation of these stable complexes indicates a strong interaction between the metal ions and the ligands. nih.gov
The electronic spectra of these mixed ligand complexes provide insights into their stability and geometry. For example, the spectrum of the free 5-Nitroso-8-hydroxyquinoline shows absorption bands at 297 nm and 313 nm, attributed to π → π* transitions, and other bands at 322 nm, 353 nm, and 372 nm, corresponding to n → π* transitions. nih.gov Upon complexation, these bands may shift, indicating the coordination of the ligand to the metal ion. The magnetic properties of these complexes also provide evidence of their electronic structure and stability. nih.gov
| Complex | Magnetic Moment (B.M.) | Suggested Geometry |
| [Fe(L)(Q)] | 5.05 | Tetrahedral |
| [Co(L)(Q)] | 4.45 | Tetrahedral |
| [Ni(L)(Q)] | 3.33 | Tetrahedral |
| [Cu(L)(Q)] | 1.89 | Tetrahedral |
L = Schiff base (salicylaldehyde + p-amino-acetophenone), Q = 5-Nitroso-8-hydroxyquinoline Data sourced from a study on mixed ligand metal complexes. nih.gov
Theoretical Studies on Metal Binding Affinity and Coordination Modes
While extensive experimental work has been conducted on the coordination chemistry of 8-hydroxyquinoline and its derivatives, detailed theoretical studies focusing specifically on the metal binding affinity and coordination modes of 5-Nitroso-8-hydroxyquinoline are not extensively documented in the scientific literature. However, computational screening of quinoline-based compounds has identified 5-Nitroso-8-hydroxyquinoline as having the most potent predicted antiprotozoal activity against T. gondii. nih.gov This suggests that its specific electronic and structural properties are favorable for biological activity, which is often mediated by metal ion interactions. nih.gov
The coordination mode of 5-Nitroso-8-hydroxyquinoline in its metal complexes is generally inferred from experimental data, primarily spectroscopic analyses. As a derivative of 8-hydroxyquinoline, it is expected to act as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group after deprotonation. scirp.org This mode of coordination is common to 8-hydroxyquinoline and its derivatives, forming stable five-membered chelate rings with metal ions. scirp.org
In studies of mixed ligand complexes containing 5-Nitroso-8-hydroxyquinoline and a Schiff base, the resulting complexes with Fe(II), Co(II), Ni(II), and Cu(II) were proposed to have a tetrahedral geometry. nih.gov This suggests that in these specific complexes, the metal ion is coordinated to both the bidentate 5-Nitroso-8-hydroxyquinoline and the bidentate Schiff base ligand. nih.gov
Spectroscopic Characterization and Analytical Applications of 5 Nitroso 8 Hydroxyquinoline
Advanced Spectroscopic Techniques for Structural Elucidation
The definitive identification and detailed structural analysis of 5-nitroso-8-hydroxyquinoline and its derivatives are accomplished through a suite of advanced spectroscopic techniques. These methods provide critical insights into the molecular framework, electronic properties, and functional group composition of these compounds.
NMR Spectroscopy (¹H NMR, ¹³C NMR) of 5-Nitroso-8-hydroxyquinoline and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 5-nitroso-8-hydroxyquinoline and its derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
In the ¹H NMR spectrum of 8-hydroxyquinoline (B1678124), the parent compound, protons on the phenyl ring typically resonate in the range of 6–8 ppm. The electronegativity of the nitrogen atom in the quinoline (B57606) ring leads to a downfield shift for the adjacent protons. For instance, in a 5-nitro-8-hydroxyquinoline-proline hybrid, the structure and purity were confirmed using ¹H and ¹³C NMR spectroscopy. nih.gov The formation of metal complexes with this ligand can be monitored by ¹H NMR, where shifts in the aromatic region indicate coordination with the metal ion. nih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. In derivatives of 8-hydroxyquinoline, the carbon atoms directly bonded to electronegative substituents such as nitro groups experience a significant downfield shift. For example, theoretical calculations of ¹³C chemical shifts for quinoline derivatives show that carbons ortho and para to the nitrogen heteroatom are observed at higher frequencies. tsijournals.com
Interactive Table: Representative ¹H and ¹³C NMR Data for 8-Hydroxyquinoline Derivatives.
| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |
| 8-Hydroxyquinoline | CDCl₃ | δ 8.75 (dd), 8.10 (dd), 7.45-7.30 (m), 7.15 (d) | δ 152.5, 148.0, 136.2, 129.5, 127.8, 121.8, 117.9, 110.9 |
| 5-Nitro-8-hydroxyquinoline-proline Hybrid | DMSO-d₆ | Aromatic protons shifted upon complexation | Carbon signals influenced by nitro and proline groups |
Mass Spectrometry (ESI-MS, EI-MS)
Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of 5-nitroso-8-hydroxyquinoline and its derivatives. Electrospray ionization (ESI) and electron ionization (EI) are common techniques employed for this purpose.
ESI-MS is particularly useful for analyzing polar and thermally labile molecules, such as the 5-nitro-8-hydroxyquinoline-proline hybrid, where it was used to confirm the compound's structure and purity. nih.gov This technique is also effective in studying the formation of metal complexes in solution.
EI-MS provides detailed information about the fragmentation patterns of molecules, which can aid in structural elucidation. For quinoline derivatives, the molecular ion is often the base peak in the EI-MS spectrum. researchgate.net Common fragmentation patterns for quinoline-like alkaloids include the neutral loss of methoxy (B1213986) and carbonyl groups. researchgate.net
UV-Vis Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within 5-nitroso-8-hydroxyquinoline and its derivatives. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.
The UV-Vis spectrum of 8-hydroxyquinoline derivatives typically displays absorption bands corresponding to π-π* and n-π* transitions within the quinoline ring. researchgate.net For example, the absorption spectra of 8-hydroxyquinoline can show peaks around 234 nm and 308 nm, which are attributed to these transitions. researchgate.net The position and intensity of these absorption bands are sensitive to the solvent environment and the presence of substituents on the quinoline ring. researchgate.net The formation of metal complexes with 8-hydroxyquinoline derivatives can also be monitored by UV-Vis spectroscopy, as coordination often leads to shifts in the charge-transfer bands. nih.gov
Interactive Table: Key UV-Vis Absorption Maxima for 8-Hydroxyquinoline and Derivatives.
| Compound | Solvent | λmax (nm) | Type of Transition |
| 8-Hydroxyquinoline | Methanol | 242, 310 | π-π, n-π |
| 5,7-Dibromo-8-hydroxyquinoline | Ethanol (B145695) | ~250, ~350 | π-π, n-π |
| 5-Nitro-8-hydroxyquinoline-proline Hybrid Metal Complexes | Aqueous | 400-500 | Charge-Transfer |
FTIR Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in 5-nitroso-8-hydroxyquinoline and its derivatives. The absorption of infrared radiation corresponds to the vibrational frequencies of specific chemical bonds.
The FTIR spectrum of 8-hydroxyquinoline derivatives exhibits characteristic absorption bands. A broad band in the region of 3150-3180 cm⁻¹ is typically assigned to the stretching vibration of the phenolic -OH group. researchgate.net The C=C and C=N stretching vibrations of the quinoline ring appear in the 1000-1600 cm⁻¹ region. researchgate.net For 5,8-quinolinedione (B78156) derivatives, the carbonyl (C=O) stretching vibrations are observed in the 1650-1700 cm⁻¹ range. mdpi.com The presence and position of these bands can confirm the functional groups within the molecule and provide insights into intermolecular interactions like hydrogen bonding.
Interactive Table: Characteristic FTIR Absorption Frequencies for 8-Hydroxyquinoline Derivatives.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H (phenolic) | Stretching | 3150 - 3180 (broad) |
| C=N (quinoline) | Stretching | ~1580 |
| C=C (aromatic) | Stretching | 1400 - 1600 |
| C-O (phenolic) | Stretching | ~1280 |
| N=O (nitroso) | Stretching | ~1500 |
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy is utilized to investigate the photophysical properties of 5-nitroso-8-hydroxyquinoline and its derivatives. This technique provides information on the emission of light from a molecule after it has absorbed photons.
8-hydroxyquinoline itself is generally a weak fluorophore in many solvents due to a short excited-state lifetime. rsc.org However, its derivatives and metal complexes can exhibit significant fluorescence. rsc.org The fluorescence emission of 8-hydroxyquinoline can be influenced by solvent polarity and concentration, with dual fluorescence sometimes observed in the 330-410 nm region. niscpr.res.insemanticscholar.org The formation of metal complexes with 8-hydroxyquinoline derivatives often leads to enhanced fluorescence, a property that is utilized in various analytical applications. rsc.org The fluorescence intensity of these metal chelates can be affected by the specific metal ion, with factors like the "heavy atom effect" leading to decreased fluorescence. uci.edu
Crystallographic Analysis and Solid-State Studies
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering precise bond lengths, bond angles, and details of intermolecular interactions.
Single-Crystal X-ray Diffraction for Molecular and Crystal Structure
A thorough search of scientific literature did not yield any specific studies detailing the single-crystal X-ray diffraction analysis of 5-Nitroso-8-hydroxyquinoline. Consequently, crystallographic data such as unit cell dimensions, space group, and atomic coordinates for this particular compound are not available to be presented. While X-ray diffraction studies have been conducted on related compounds within the 8-hydroxyquinoline family, this information is not directly applicable to the specific molecular and crystal structure of the 5-nitroso derivative.
Powder X-ray Diffraction for Crystallinity
Similarly, specific powder X-ray diffraction (PXRD) data for 5-Nitroso-8-hydroxyquinoline could not be located in the reviewed literature. PXRD is a fundamental technique for confirming the crystalline nature of a compound and identifying its crystalline phases. Without experimental data, a detailed analysis of the crystallinity and phase purity of 5-Nitroso-8-hydroxyquinoline cannot be provided.
Hirshfeld Surface Analysis for Intermolecular Interactions
No dedicated Hirshfeld surface analysis studies for 5-Nitroso-8-hydroxyquinoline have been found in the available scientific literature. This type of analysis is a powerful tool for quantifying and visualizing intermolecular interactions within a crystal lattice, providing insights into the forces that govern the crystal packing. In the absence of such a study, a quantitative breakdown of the intermolecular contacts (e.g., H···H, O···H, N···H) for 5-Nitroso-8-hydroxyquinoline cannot be compiled.
Applications in Analytical Chemistry
The 8-hydroxyquinoline scaffold is well-known for its utility in analytical chemistry, particularly in the development of chemosensors and fluorescent probes due to its metal-chelating properties. However, the application of the specific derivative, 5-Nitroso-8-hydroxyquinoline, in these areas is not well-documented.
Chemosensors for Metal Ion Detection
Fluorescent Probes in Chemical and Biological Systems
The fluorescence properties of 8-hydroxyquinoline and its derivatives are often exploited in the design of fluorescent probes. crimsonpublishers.comresearchgate.netscirp.org These molecules can exhibit changes in their fluorescence emission upon binding to specific analytes, making them valuable tools in chemical and biological imaging. crimsonpublishers.comrsc.org For example, derivatives of 8-hydroxyquinoline have been developed as fluorescent sensors for various metal ions in living cells. scirp.org Despite the general utility of the 8-hydroxyquinoline core in fluorescence applications, there is a lack of specific studies in the searched literature that investigate the use of 5-Nitroso-8-hydroxyquinoline as a fluorescent probe. Therefore, its potential efficacy, quantum yield, and specific applications in chemical and biological systems have not been reported.
Theoretical and Computational Studies on 5 Nitroso 8 Hydroxyquinoline
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, providing insights into its geometry, stability, and chemical behavior.
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. researchgate.net This approach is favored for its balance of accuracy and computational efficiency. A typical DFT investigation on a molecule like 5-Nitroso-8-hydroxyquinoline would involve optimizing the molecular geometry to find its most stable three-dimensional structure.
Following optimization, various properties can be calculated. For instance, studies on related compounds like 5,7-dinitro-8-hydroxyquinoline have used DFT with the B3LYP functional and 6-31G* basis set to determine structural parameters and calculate vibrational frequencies (IR and Raman spectra). researchgate.net Such calculations for 5-Nitroso-8-hydroxyquinoline would yield precise bond lengths, bond angles, and dihedral angles, offering a detailed picture of its molecular architecture. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. researchgate.net
Table 1: Illustrative DFT-Calculated Structural Parameters This table is a hypothetical representation of data that would be generated from a DFT analysis of 5-Nitroso-8-hydroxyquinoline. Actual values require specific calculations.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C5-N(O) | e.g., ~1.4 Å |
| Bond Length | N=O | e.g., ~1.2 Å |
| Bond Length | O-H | e.g., ~0.97 Å |
| Bond Angle | C4-C5-N(O) | e.g., ~120° |
| Dihedral Angle | C4-C5-N-O | e.g., ~0° or 180° |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. Analysis of the electron density distribution in these orbitals reveals the likely sites for nucleophilic and electrophilic attack. For example, in studies of 5-azidomethyl-8-hydroxyquinoline, the HOMO-LUMO gap was calculated to understand charge transfer within the molecule. scispace.com
Table 2: Illustrative Frontier Molecular Orbital Energies This table is a hypothetical representation of data that would be generated from an FMO analysis of 5-Nitroso-8-hydroxyquinoline.
| Parameter | Energy (eV) |
| HOMO Energy | e.g., -6.5 eV |
| LUMO Energy | e.g., -2.0 eV |
| HOMO-LUMO Gap (ΔE) | e.g., 4.5 eV |
Mulliken Charge Analysis
Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. uni-muenchen.de It partitions the total electron density among the different atoms, providing insight into the electrostatic potential and charge distribution. chemrxiv.org This information is crucial for understanding intermolecular interactions, polarity, and the reactivity of different atomic sites. A Mulliken charge analysis for 5-Nitroso-8-hydroxyquinoline would assign a numerical charge to each atom (C, H, N, O), identifying which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). This helps predict how the molecule might interact with other molecules, such as solvents or biological receptors.
Conformational Analysis and Molecular Dynamics Simulations
While quantum calculations often focus on a static, optimized geometry, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations are used to explore the different shapes (conformations) a molecule can adopt and how it moves over time.
Conformational Analysis: This involves systematically rotating the molecule around its single bonds to identify all possible low-energy conformations (conformers). For 5-Nitroso-8-hydroxyquinoline, this would be particularly relevant for the C5-N bond of the nitroso group, to determine its preferred orientation relative to the quinoline (B57606) ring.
Molecular Dynamics (MD) Simulations: MD is a computational technique that simulates the physical movements of atoms and molecules over a period of time. mdpi.com An MD simulation would place the 5-Nitroso-8-hydroxyquinoline molecule in a simulated environment (e.g., a box of water molecules) and calculate the forces between atoms to model their motion. This provides a dynamic view of the molecule's behavior, including its flexibility, conformational changes, and interactions with its surroundings, which is essential for understanding its behavior in a real-world system like a biological environment. mdpi.com
Predictive Modeling of Reactivity and Interaction Mechanisms
The data from quantum chemical calculations and MD simulations can be integrated to build predictive models of reactivity. By analyzing parameters like the HOMO-LUMO gap, Mulliken charges, and the molecular electrostatic potential (MEP) map, researchers can predict how 5-Nitroso-8-hydroxyquinoline will behave in chemical reactions.
For instance, an MEP map visually shows the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. This information, combined with FMO analysis, allows for predictions about reaction mechanisms, such as how the molecule might bind to a metal ion or interact with an active site on an enzyme.
Biological and Biomedical Research Involving 5 Nitroso 8 Hydroxyquinoline and Its Derivatives
Role as a Precursor for Biologically Active Compounds (e.g., Nitroxoline)
5-Nitroso-8-hydroxyquinoline and its related nitro derivatives serve as important precursors in the synthesis of various biologically active compounds. The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold itself is found in numerous molecules with a wide range of pharmacological applications, including anticancer, antifungal, and antibacterial agents. nih.govresearchgate.net The functionalization of the 8-HQ core, particularly at the 5-position with a nitroso or nitro group, provides a chemical handle for further modifications, leading to the development of potent therapeutic candidates.
One of the most significant applications of these precursors is in the synthesis of other active quinoline (B57606) derivatives. For instance, the reduction of the nitro group in 5-nitro-8-hydroxyquinoline (Nitroxoline), a closely related and often studied analogue, is a key step in producing 5-amino-8-hydroxyquinoline, a compound also investigated for its own biological activities. nih.gov
The conversion of 5-nitro-8-hydroxyquinoline to 5-amino-8-hydroxyquinoline is a standard reduction reaction crucial for creating derivatives with altered biological properties. This synthesis is often achieved through catalytic hydrogenation. One documented method involves using a Palladium on carbon (Pd/C) catalyst in the presence of hydrazine hydrate. patsnap.comgoogle.com
The process generally involves dissolving 5-nitro-8-hydroxyquinoline in a solvent such as isopropanol, followed by the addition of the Pd/C catalyst. patsnap.comgoogle.com The mixture is heated, and an aqueous solution of hydrazine hydrate is added gradually. patsnap.com The reaction proceeds under reflux conditions, after which the product, 5-amino-8-hydroxyquinoline, can be isolated as brown-yellow columnar crystals upon cooling and filtration. patsnap.comgoogle.com This method is noted for its high reaction yield and for producing a product that may not require further recrystallization. google.com
Below is a table summarizing the reaction components for this synthesis.
| Component | Role | Example Specification |
| Starting Material | Reactant | 5-Nitro-8-hydroxyquinoline |
| Solvent | Medium for reaction | Isopropanol |
| Catalyst | Speeds up the reduction | 5% Palladium on carbon (Pd/C) |
| Reducing Agent | Donates electrons for the reduction | 80% Hydrazine hydrate aqueous solution |
| Temperature | Reaction condition | 80-85°C (Reflux) |
Applications in Drug Discovery and Medicinal Chemistry Research
The 8-hydroxyquinoline scaffold and its derivatives, including 5-nitroso-8-hydroxyquinoline, are of significant interest in medicinal chemistry. nih.gov These compounds are known to chelate metal ions, which is a key aspect of their biological activity. rroij.com Research has demonstrated that 8-hydroxyquinoline derivatives possess a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.com
Specifically, 5-nitro-8-hydroxyquinoline (Nitroxoline), an FDA-approved antibiotic, has been repurposed and investigated for its anticancer activities in various cancer models, such as breast and bladder cancer. dovepress.com Its efficacy is often compared to other 8-hydroxyquinoline analogues like clioquinol. nih.gov Studies have shown that the 5-nitro derivative is often more potent than its halogenated counterparts. nih.govnih.gov The versatility of the 8-hydroxyquinoline core allows for the synthesis of a large library of derivatives, making it a valuable platform for developing targeted therapies against multidrug-resistant cancer cells. mdpi.com
5-Nitroso-8-hydroxyquinoline and related compounds have demonstrated significant antiproliferative and antitumor activity. chemicalbook.com Research comparing various 8-hydroxyquinoline analogues found that the 5-nitro derivative (Nitroxoline) was the most cytotoxic against human cancer cell lines, with an IC50 value 5 to 10 times lower than other related compounds like clioquinol. nih.govnih.gov This enhanced anticancer activity is often linked to the compound's interaction with metal ions, such as copper, which can potentiate its effects. nih.govresearchgate.net The mechanisms underlying its anticancer effects are multifactorial and involve several cellular pathways.
A primary mechanism of action for the anticancer effects of 8-hydroxyquinoline derivatives is the induction of oxidative stress, leading to programmed cell death, or apoptosis. cnu.edu.twnih.gov Oxidative stress occurs when there is an imbalance of reactive oxygen species (ROS) and antioxidants within a cell, causing damage to cellular components. nih.gov
Studies have shown that 5-nitro-8-hydroxyquinoline (Nitroxoline) increases the generation of intracellular ROS. nih.govnih.gov This effect can be significantly enhanced by the presence of copper. nih.govnih.gov The buildup of ROS can trigger apoptotic pathways. For example, iron complexes of 8-hydroxyquinoline have been shown to induce apoptosis in human head and neck squamous cell carcinoma cells by up-regulating proteins like p53 and p21, which are involved in cell cycle arrest and apoptosis. cnu.edu.twresearchgate.net This process can also involve the mitochondria-mediated pathway, characterized by changes in the expression of proteins like Bax and Bcl-2, and the activation of caspases. researchgate.net
In addition to inducing cell death, 5-nitroso-8-hydroxyquinoline has been shown to promote cell differentiation in cancer cells. chemicalbook.com Cell differentiation is the process by which a less specialized cell becomes a more specialized cell type. In the context of cancer, inducing differentiation can be a therapeutic strategy, as it can lead to a less proliferative and less malignant state. Research has demonstrated that 5-nitroso-8-hydroxyquinoline causes cell differentiation and exhibits antiproliferative activity in MCF-7 human breast cancer cells in vitro. chemicalbook.com This effect links the compound's ability to generate reactive oxygen species to the processes of cell differentiation and apoptosis. chemicalbook.com
Another key mechanism contributing to the anticancer properties of 5-nitroso-8-hydroxyquinoline is its activity as a histone deacetylase (HDAC) inhibitor. chemicalbook.com HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and repression of gene transcription. mdpi.com In many cancers, HDACs are overexpressed, and their inhibition has emerged as a promising therapeutic strategy. mdpi.comnih.gov
By inhibiting HDACs, compounds like 5-nitroso-8-hydroxyquinoline can lead to hyperacetylation of histones, altering gene expression to induce outcomes such as cell cycle arrest, apoptosis, and differentiation in tumor cells. chemicalbook.commdpi.com The inhibition of HDACs is a recognized mechanism for anticancer drugs, and several HDAC inhibitors have been approved for clinical use, primarily in treating hematological cancers. mdpi.com
Anticancer Research and Mechanisms of Action
Targeting Multidrug Resistant Cancer Cells
Multidrug resistance (MDR) presents a significant hurdle in cancer chemotherapy. mdpi.com Researchers have explored 8-hydroxyquinoline (HQ) derivatives as a potential strategy to overcome this challenge, with a focus on compounds that exhibit MDR-selective toxicity. mdpi.com This approach targets the collateral sensitivity of resistant cells, where the presence of efflux pumps like P-glycoprotein (P-gp) increases the toxicity of the compound rather than reducing it. mdpi.com
A novel 5-nitro-8-hydroxyquinoline-proline hybrid, (2S)-1-((8-hydroxy-5-nitroquinolin-7-yl)methyl)pyrrolidin-1-ium-2-carboxylate (HQNO2-L-Pro), was developed to improve the poor water solubility that limits many HQ derivatives. mdpi.comnih.gov This compound and its organometallic complexes with rhodium (Rh) and ruthenium (Ru) were tested for their efficacy against both sensitive and MDR cancer cell lines. mdpi.com The ligand and its rhodium complex demonstrated enhanced cytotoxicity against the resistant MES-SA/Dx5 and Colo320 human cancer cell lines when compared to their non-resistant counterparts. nih.gov
Studies comparing various 8-hydroxyquinoline analogues found that the 5-nitro derivative (NQ) was the most cytotoxic against human cancer cell lines, with an IC50 value 5 to 10 times lower than clioquinol. nih.gov The cytotoxic effect of NQ was amplified by the presence of copper and was associated with an increase in reactive oxygen species. nih.gov Unlike clioquinol, NQ does not act as a zinc ionophore, which may reduce its potential for neurotoxicity. nih.govresearchgate.net The development of these MDR-selective compounds represents a promising strategy for addressing multidrug resistance in cancer treatment. mdpi.com
Antimicrobial and Antifungal Activities of Derivatives
8-Hydroxyquinoline and its derivatives are recognized for a wide spectrum of biological activities, including potent antibacterial and antifungal properties. nih.govrroij.comresearchgate.netnih.gov These compounds have been investigated for their efficacy against various pathogens, including bacteria such as S. aureus, E. coli, and P. aeruginosa, as well as fungi like Candida albicans. nih.govnih.gov
The introduction of different substituents on the 8-hydroxyquinoline scaffold can significantly modulate its antimicrobial potency. researchgate.netjmaterenvironsci.com For instance, a novel 8-hydroxyquinoline derivative with a triazole core at the 5-position demonstrated significant antifungal activity against a range of pathogens, including Candida species, dermatophytes, and Fusarium solani, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 4 µg/mL. mdpi.commit.edu Similarly, innovative fibrous materials loaded with 5-nitro-8-hydroxyquinoline have shown strong antibacterial and antifungal effects, with large sterile zones observed against test microbes. nih.govmdpi.com
Metal chelation is a key aspect of the biological activity of these compounds. nih.gov The formation of complexes with metal ions can enhance their efficacy. jmaterenvironsci.com The diverse bioactivities and the potential for structural modification make 8-hydroxyquinoline derivatives a "privileged structure" in medicinal chemistry for developing new antimicrobial and antifungal agents. nih.govresearchgate.net
Table 1: Antifungal Activity of 8-Hydroxyquinoline-Triazole Derivative (Compound 10)
| Fungal Species | MIC Value (µg/mL) |
|---|---|
| Candida species | 0.5 - 4 |
| Dermatophytes | 0.5 - 4 |
| Fusarium solani | 0.5 - 4 |
This table summarizes the Minimum Inhibitory Concentration (MIC) values of a novel 8-hydroxyquinoline derivative with a triazole core against various fungal pathogens, demonstrating its broad-spectrum activity. mdpi.commit.edu
Cell Wall Damage Mechanisms
A primary mechanism for the antifungal action of 8-hydroxyquinoline derivatives involves the disruption of the fungal cell wall. mdpi.com Studies have shown that these compounds can cause significant damage to this essential structure, compromising its integrity and leading to cell death. nih.gov
Research on clioquinol, an 8-hydroxyquinoline derivative, revealed its ability to damage the cell wall of Candida spp. and dermatophytes. nih.govresearchgate.net This was confirmed using a sorbitol protection assay, where an increase in the Minimum Inhibitory Concentration (MIC) in the presence of sorbitol suggests that the compound targets the cell wall. mdpi.comnih.gov Scanning electron microscopy (SEM) has provided visual evidence of this damage, showing cell wall disruption, cell shrinkage, and increased surface roughness in fungal cells treated with these derivatives. mdpi.commit.edu
A novel fluorescent 8-hydroxyquinoline derivative with a triazole core was also found to accumulate at the cell edge, and subsequent investigations confirmed its action on the cell wall. mdpi.commit.edu While cell wall damage is a significant mechanism, other derivatives, such as 8-hydroxy-5-quinolinesulfonic acid, have been shown to compromise the functional integrity of the cytoplasmic membrane, indicating that the precise mechanism can vary between different derivatives. nih.govresearchgate.net
Antiparasitic Activities (e.g., Toxoplasma gondii, Plasmodium falciparum)
Derivatives of the quinoline scaffold have shown promise as antiparasitic agents, notably against protozoan parasites like Toxoplasma gondii and Plasmodium falciparum. scispace.comnih.gov The quinoline ring is a key pharmacophore in several antimalarial drugs and has demonstrated activity against T. gondii through various mechanisms, including the disruption of the apicoplast, an essential organelle in the parasite. nih.gov
Studies have evaluated 5-oxo-hexahydroquinoline derivatives for their anti-Toxoplasma effects. nih.gov In vitro flow cytometry assays showed that certain derivatives had a significant mortality effect on T. gondii tachyzoites. nih.gov In vivo experiments also recorded a partial increase in the longevity of infected mice treated with these compounds. nih.gov Dihydroquinine, a compound related to quinine, also demonstrated potent inhibition of T. gondii tachyzoite growth, with IC50 values significantly lower than the standard drugs pyrimethamine and sulfadiazine. nih.gov The mechanism of action for dihydroquinine involved the disruption of the parasite's mitochondrial membrane potential and ATP production. nih.gov
Regarding antimalarial activity, quinoline derivatives are central to the treatment of infections caused by Plasmodium falciparum. unesp.brnih.gov The parasite relies on the de novo synthesis of pyrimidines, and some quinoline derivatives can inhibit key enzymes in this pathway, such as dihydroorotate dehydrogenase. nih.gov Synthetic compounds derived from quinoline, including those combined with hydrazine or hydrazide groups, have shown high activity against both chloroquine-sensitive and chloroquine-resistant P. falciparum strains with low cytotoxicity. unesp.br
Table 2: In Vitro Anti-Toxoplasma gondii Activity (IC50 Values in µM)
| Compound | 24 hours | 48 hours | 72 hours |
|---|---|---|---|
| Dihydroquinine (DHQ) | 0.63 | 0.67 | 0.00137 |
| Sulfadiazine (SZ) | 1.29 | 1.55 | 0.95 |
| Pyrimethamine (PY) | 3.19 | 3.52 | 2.42 |
This table compares the 50% inhibitory concentration (IC50) of Dihydroquinine against T. gondii tachyzoites over time with standard therapeutic agents, highlighting its potent activity. nih.gov
Neuroprotective Properties of 8-Hydroxyquinoline Derivatives
8-Hydroxyquinoline (8HQ) and its derivatives are recognized for their potential as neuroprotective agents, largely due to their metal chelating properties. rroij.comnih.govnih.gov An imbalance of metal ions, or dyshomeostasis, is a key factor in the pathogenesis of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's diseases. nih.govnih.govelsevierpure.com These disorders often involve the accumulation of metal ions like copper, zinc, and iron, which can promote oxidative stress and protein aggregation. rroij.comelsevierpure.com
The ability of 8HQ derivatives to chelate these metal ions makes them promising therapeutic candidates. rroij.comscispace.com By binding to excess metal ions, these compounds can help restore metal homeostasis, reduce metal-driven oxidative damage, and inhibit the aggregation of proteins such as β-amyloid. elsevierpure.commdpi.com Clioquinol (5-Chloro-7-iodoquinolin-8-ol), a well-known 8HQ derivative, has demonstrated potency against several neurodegenerative disorders by selectively binding zinc and copper ions. rroij.commdpi.com Another derivative, PBT2, progressed to Phase IIa clinical trials as a potential treatment for Alzheimer's disease. mdpi.com
Researchers have developed various hybrid molecules that combine the 8HQ scaffold with other pharmacophores to create multitarget-directed ligands (MTDLs). mdpi.comresearchgate.net For example, hybrids incorporating elements from drugs like rasagiline (HLA20) and donepezil have shown significant inhibition of β-amyloid aggregation and neuroprotective effects. mdpi.com These multifunctional compounds represent an emerging strategy for treating the complex, multifactorial nature of neurodegenerative diseases. mdpi.comresearchgate.net
Bioinorganic Chemistry and Metallotherapeutics Research
The field of bioinorganic chemistry investigates the crucial roles of metal ions in biological systems. Metallotherapeutics research leverages this understanding to design compounds that can modulate metal ion concentration and activity to treat diseases. 8-Hydroxyquinoline and its derivatives are prominent subjects in this field due to their potent ability to chelate metal ions, which is the origin of many of their biological activities. nih.govtandfonline.com
Metal Homeostasis and Imbalance in Disease
Metal homeostasis is the process by which organisms maintain a correct and stable balance of essential metal ions. nih.govtandfonline.com The loss of this balance, leading to either metal overload or deficiency, is a primary cause of numerous diseases, particularly neurodegenerative disorders. nih.govnih.govresearchgate.net In conditions like Alzheimer's and Parkinson's disease, an imbalance of brain metals such as copper, zinc, and iron is considered a key step in disease progression. rroij.comusask.ca
Chelation as a Therapeutic Strategy
The therapeutic potential of 8-hydroxyquinoline (8HQ) and its derivatives, including 5-Nitroso-8-hydroxyquinoline, is intrinsically linked to their ability to act as chelating agents. nih.govtandfonline.comdovepress.com Chelation is a chemical process in which a compound, known as a ligand, forms multiple coordinate bonds with a single central metal ion, effectively sequestering it. scirp.org The 8-hydroxyquinoline scaffold is particularly adept at this function, being the only one of the seven monohydroxyquinoline isomers capable of forming stable complexes with divalent metal ions. nih.govtandfonline.comdovepress.com
This chelating ability forms the basis of a therapeutic strategy for diseases linked to metal ion imbalance. nih.govtandfonline.comdovepress.com Metal ions are essential for numerous biological processes, but their dysregulation can lead to cellular damage and contribute to the pathology of various disorders. nih.govtandfonline.com By binding to excess or misplaced metal ions, 8HQ derivatives can help restore metal homeostasis. nih.govtandfonline.comdovepress.com The formation of a lipophilic complex between the 8HQ derivative and a metal ion can facilitate the transport of the ion across cell membranes, a mechanism that can be harnessed for therapeutic benefit. tandfonline.com Consequently, the capacity for metal chelation is considered the primary origin of the diverse biological activities observed in the 8-hydroxyquinoline class of compounds. nih.govdovepress.com
Role of Metal Complexes in Enhanced Biological Activity
The biological activity of 8-hydroxyquinoline derivatives is frequently potentiated upon the formation of metal complexes. nih.gov The ligand itself may possess a certain level of activity, but its complexation with a metal ion can significantly alter its physicochemical properties, leading to enhanced therapeutic effects. mdpi.com These changes can include modifications in size, charge, lipophilicity, and stability, which in turn affect the pharmacokinetics and pharmacodynamics of the compound. mdpi.comnih.gov A stable, strong coordination bond between the ligand and the metal ion can be crucial, potentially facilitating the transport of the ligand to its biological target or enabling the entire complex to act as a distinct bioactive agent. mdpi.comnih.gov
Research into related compounds, such as the 5-nitro derivative (nitroxoline), demonstrates this principle effectively. The anticancer cytotoxicity of nitroxoline (B368727) is significantly enhanced by the addition of copper, an effect linked to an increase in intracellular reactive oxygen species (ROS). nih.govresearchgate.net This suggests that the copper-nitroxoline complex possesses a distinct and more potent mechanism of action than the ligand alone. nih.govresearchgate.net
Specific studies on 5-Nitroso-8-hydroxyquinoline have focused on the synthesis and characterization of its complexes with various transition metals. In one such study, mixed-ligand complexes of 5-Nitroso-8-hydroxyquinoline and a Schiff base were synthesized with several divalent metal ions. The resulting complexes were stable solids, and their properties were characterized using various spectroscopic and magnetic measurement techniques, indicating the successful formation of coordinated structures anticipated to be biologically active. The interaction between such ligands and metal ions can produce complexes with distinct geometries and potent biological activities. The antiparasitic and anticancer activities of 8HQ derivatives, in general, are known to be potentiated when complexed with metal ions such as copper and zinc. nih.gov
The table below summarizes the properties of synthesized metal complexes involving 5-Nitroso-8-hydroxyquinoline (Q) and a Schiff base ligand (L), as described in the literature.
| Complex Formula | Proposed Geometry | Key Spectroscopic/Magnetic Findings |
|---|---|---|
| [Fe(L)(Q)] | Tetrahedral | UV-Vis spectrum shows a band at 446 nm, consistent with a 5E(D) → 5T2(D) transition. |
| [Co(L)(Q)] | Tetrahedral | UV-Vis spectrum shows bands at 628 nm and 1086 nm, assigned to 4A2(F)→ 4T1(P) and 4A2(F) → 4T1(F) transitions, respectively. |
| [Ni(L)(Q)] | Tetrahedral | UV-Vis spectrum features bands at 609 nm and 1100 nm, characteristic of 3T1(F) → 3T1(P) and 3T1(F) → 3T2(F) transitions. |
| [Cu(L)(Q)] | Tetrahedral | A broad band is observed in the UV-Vis spectrum at 591 nm, attributed to the 2T2 → 2E transition. |
Environmental and Industrial Research Applications of 5 Nitroso 8 Hydroxyquinoline and Its Derivatives
Environmental Significance and Pollutant Behavior Research
The environmental profile of 5-Nitroso-8-hydroxyquinoline is primarily understood through its classification as a genotoxic impurity in industrial synthesis and the broader context of N-nitroso compounds. While specific studies on its behavior as a pollutant are limited, its chemical nature raises potential environmental concerns.
During the manufacturing of Nitroxoline (B368727), an antibacterial agent, 5-Nitroso-8-hydroxyquinoline can be generated as a process-related impurity. epo.org Regulatory guidelines often require the levels of such genotoxic impurities to be strictly controlled in final pharmaceutical products due to their potential to cause genetic mutations and cancer. epo.org The presence of 5-Nitroso-8-hydroxyquinoline as an impurity necessitates purification steps to reduce its concentration to acceptable, low levels, often below 26 ppm. epo.org
N-nitroso compounds as a class are recognized for their carcinogenic potential. chemicalbook.com These compounds can form in the environment through the reaction of nitrite (B80452) with secondary amines and other nitrogen-containing compounds. When heated to decomposition, 5-Nitroso-8-hydroxyquinoline is known to emit toxic fumes of nitrogen oxides (NOx), which can contribute to air pollution and have harmful respiratory effects. chemicalbook.com
Table 1: Genotoxic Impurities in Nitroxoline Synthesis
| Impurity Name | Classification | Typical Acceptance Criteria (ppm) |
| 5-Nitroso-8-hydroxyquinoline | Genotoxic | < 26 |
| 7-Nitro nitroxoline | Genotoxic | < 12.5 |
This table provides an overview of key genotoxic impurities and their typical limits in the synthesis of Nitroxoline.
Applications in Materials Science and Technology
5-Nitroso-8-hydroxyquinoline and its derivatives have garnered interest in materials science primarily due to their ability to act as potent chelating agents, forming stable complexes with various metal ions. This property is exploited in applications such as corrosion inhibition and the development of novel materials with specific functions.
Corrosion Inhibition:
Derivatives of 8-hydroxyquinoline (B1678124) have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys, including mild steel and magnesium alloys. najah.edujmaterenvironsci.comresearchgate.netmdpi.com These compounds function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. mdpi.com The presence of nitrogen and oxygen atoms in the 8-hydroxyquinoline structure facilitates strong coordination with metal ions on the surface, thereby inhibiting both anodic and cathodic corrosion reactions. mdpi.com
Research has shown that 8-hydroxyquinoline derivatives can achieve high inhibition efficiencies, often exceeding 90%, even at low concentrations. najah.edujmaterenvironsci.com The effectiveness of these inhibitors is influenced by the specific derivative, the type of metal, and the corrosive medium. For instance, two new 8-hydroxyquinoline derivatives, (8-hydroxyquinolin-5-yl)methyl-4-chlorobenzoate and (8-hydroxyquinolin-5-yl)methyl-4-nitrobenzoate, have been synthesized and shown to be effective corrosion inhibitors for mild steel in hydrochloric acid. najah.edu
Table 2: Corrosion Inhibition Efficiency of 8-Hydroxyquinoline Derivatives on Mild Steel in 1 M HCl
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |
| (8-hydroxyquinolin-5-yl)methyl-4-chlorobenzoate (Q1) | 10⁻³ | 96 |
| (8-hydroxyquinolin-5-yl)methyl-4-nitrobenzoate (Q2) | 10⁻³ | 92 |
This table summarizes the maximum corrosion inhibition efficiency of two 8-hydroxyquinoline derivatives on mild steel.
Metal Complexes and Advanced Materials:
The chelation properties of 5-Nitroso-8-hydroxyquinoline and its derivatives are also utilized in the synthesis of novel metal complexes with diverse applications. These complexes are being explored for their potential in areas such as analytical chemistry and the development of functional materials. Schiff bases derived from 5-Nitroso-8-hydroxyquinoline react with transition metal ions like Fe(II), Co(II), Ni(II), and Cu(II) to form stable, solid complexes. The resulting metal complexes exhibit distinct spectroscopic and magnetic properties depending on the metal ion.
Furthermore, 8-hydroxyquinoline derivatives are being incorporated into advanced materials such as electrospun fibrous mats. mdpi.com These materials, containing compounds like 5-amino-8-hydroxyquinoline, can chelate metal ions such as Cu²⁺ and Fe³⁺. mdpi.com Such functionalized materials show promise for biomedical applications, including wound healing and local cancer therapy, due to their antibacterial, antifungal, and anticancer properties. mdpi.com The ability of these materials to release the active compounds and their metal complexes in a controlled manner is a key area of research. mdpi.com
Q & A
Q. What are the optimal synthetic routes for 5-Nitroso-8-hydroxyquinoline, and what experimental parameters are critical for reproducibility?
- Methodological Answer : The compound is synthesized via nitrosation of 8-hydroxyquinoline. Key steps include:
- Dissolving 8-hydroxyquinoline sulfate in dilute sulfuric acid and reacting with sodium nitrite at 15–20°C for 80 minutes.
- Adjusting pH to 5.0 with NaOH, followed by filtration and purification with methanol .
- Oxidation of the nitroso intermediate (e.g., using 50% nitric acid) to form 5-nitro-8-hydroxyquinoline (Nitroxoline) requires strict temperature control (10–35°C) and solvent optimization (water-miscible organic solvents like methanol) to minimize impurities .
- Critical parameters: Reaction time (80–90 min), pH control (±0.5), and recrystallization solvents (methanol, ethanol) to ensure purity >90% .
Q. How is 5-Nitroso-8-hydroxyquinoline characterized structurally and chemically?
- Methodological Answer : Use a combination of analytical techniques:
- FTIR : Confirm nitroso (–NO) and hydroxyl (–OH) groups via peaks at 1520–1540 cm⁻¹ (N=O stretch) and 3200–3400 cm⁻¹ (O–H stretch) .
- UV-Vis : Detect π→π* transitions in the 300–400 nm range, typical for nitrosoquinolines .
- Melting Point : Compare observed values (e.g., 179°C) with literature standards to verify purity .
- Atomic Absorption Spectroscopy : Quantify metal content in coordination complexes (e.g., Fe²⁺, Cu²⁺) .
Advanced Research Questions
Q. How can researchers mitigate genotoxic impurities (e.g., 7-nitro nitroxoline) during 5-Nitroso-8-hydroxyquinoline synthesis?
- Methodological Answer : Genotoxic impurities arise during nitroso-to-nitro oxidation. Mitigation strategies include:
- Solvent Optimization : Use DMF-acetone or methanol-water mixtures during oxidation to suppress 7-nitro isomer formation .
- Recrystallization : Purify crude Nitroxoline with acetone or DMF to reduce impurities to <0.005% (HPLC quantification) .
- Process Monitoring : Track impurities via LC-MS/MS to ensure compliance with ICH limits (<12.5 ppm for nitroso derivatives) .
Q. What is the role of 5-Nitroso-8-hydroxyquinoline in synthesizing mixed-ligand metal complexes, and how does coordination affect catalytic or biological activity?
- Methodological Answer : The compound acts as a bidentate ligand (N,O-donor) in transition metal complexes:
- Synthesis : React with Fe²⁺, Co²⁺, or Cu²⁺ salts in ethanol/water mixtures. Use a 1:1 molar ratio of ligand to metal for mononuclear complexes .
- Characterization : Magnetic susceptibility and electronic spectra (e.g., d-d transitions at 500–700 nm) confirm octahedral geometry .
- Activity : Enhanced antimicrobial properties in Cu(II) complexes due to metal-ligand charge transfer .
Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of 5-Nitroso-8-hydroxyquinoline?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can:
- Calculate HOMO-LUMO gaps to predict redox behavior (e.g., nitroso group as electron sink) .
- Simulate vibrational spectra for comparison with experimental FTIR data .
- Model metal-ligand binding energies to prioritize synthetic targets (e.g., Fe²⁺ vs. Cu²⁺ affinity) .
Data Contradiction and Analytical Challenges
Q. How should researchers resolve discrepancies in reported melting points or spectral data for 5-Nitroso-8-hydroxyquinoline derivatives?
- Methodological Answer :
- Purity Assessment : Re-crystallize samples from ethanol or aqueous ethyl acetate to eliminate solvent-driven variations .
- Cross-Validation : Compare FTIR/UV-Vis data across multiple studies (e.g., nitroso group stability under different pH conditions) .
- Crystallography : Use single-crystal X-ray diffraction to resolve structural ambiguities (e.g., tautomerism in nitroso derivatives) .
Q. What advanced analytical techniques are recommended for quantifying trace impurities in 5-Nitroso-8-hydroxyquinoline?
- Methodological Answer :
- HPLC-DAD : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for baseline separation of nitroso and nitro derivatives .
- LC-MS/MS : Employ MRM (Multiple Reaction Monitoring) to detect genotoxic impurities at <1 ppm levels .
- XPS : Validate nitroso group oxidation states via N 1s binding energy shifts (e.g., 399–401 eV for –NO) .
Applications in Bioinorganic Chemistry
Q. Does 5-Nitroso-8-hydroxyquinoline exhibit bioactivity, and what mechanisms underlie its interaction with biological targets?
- Methodological Answer :
- Antibacterial Activity : Chelates essential metal ions (e.g., Zn²⁺, Fe³⁺) in bacterial biofilms, disrupting metalloenzyme function .
- Enzyme Inhibition : Structural analogs (e.g., 5-carboxy-8-hydroxyquinoline) inhibit 2-oxoglutarate-dependent oxygenases via metal displacement; similar mechanisms may apply .
- Cellular Assays : Test cytotoxicity in HEK293 or HeLa cells with/without metal supplementation to decouple chelation-dependent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
